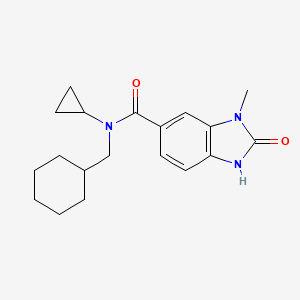![molecular formula C16H20F3N3O2 B7150997 4-[4-(3,3,3-Trifluoropropyl)benzoyl]-1,4-diazepane-1-carboxamide](/img/structure/B7150997.png)
4-[4-(3,3,3-Trifluoropropyl)benzoyl]-1,4-diazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3,3,3-Trifluoropropyl)benzoyl]-1,4-diazepane-1-carboxamide is a synthetic organic compound characterized by the presence of a trifluoropropyl group attached to a benzoyl moiety, which is further linked to a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,3,3-Trifluoropropyl)benzoyl]-1,4-diazepane-1-carboxamide typically involves the following steps:
Formation of the Trifluoropropylbenzoyl Intermediate: The initial step involves the trifluoromethylation of a benzoyl precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,3,3-Trifluoropropyl)benzoyl]-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[4-(3,3,3-Trifluoropropyl)benzoyl]-1,4-diazepane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 4-[4-(3,3,3-Trifluoropropyl)benzoyl]-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The diazepane ring may interact with receptor sites, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
- 3,3,3-Trifluoropropyltrimethoxysilane
- Methyl 3,3,3-Trifluoropropionate
Uniqueness
4-[4-(3,3,3-Trifluoropropyl)benzoyl]-1,4-diazepane-1-carboxamide is unique due to the combination of its trifluoropropyl group and diazepane ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-[4-(3,3,3-trifluoropropyl)benzoyl]-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O2/c17-16(18,19)7-6-12-2-4-13(5-3-12)14(23)21-8-1-9-22(11-10-21)15(20)24/h2-5H,1,6-11H2,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICKNXDIOHNNFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)N)C(=O)C2=CC=C(C=C2)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]-2-oxo-3H-1,3-benzoxazole-7-carboxamide](/img/structure/B7150920.png)
![N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7150928.png)
![N-[2-(methoxymethyl)phenyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7150934.png)
![N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7150938.png)
![3-methyl-N-[(5-methylthiophen-2-yl)methyl]-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7150946.png)


![2-(4-chlorophenyl)-6-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B7150961.png)
![[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-(2,2-dimethylcyclopropyl)methanone](/img/structure/B7150967.png)
![N-[5-chloro-2-(dimethylamino)phenyl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7150971.png)
![2-[(5-Methyltetrazol-1-yl)methyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B7150982.png)
![2-(4,4-dimethylcyclohexyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B7150994.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7151005.png)
![N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7151015.png)
